3,4,5-Tribromobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

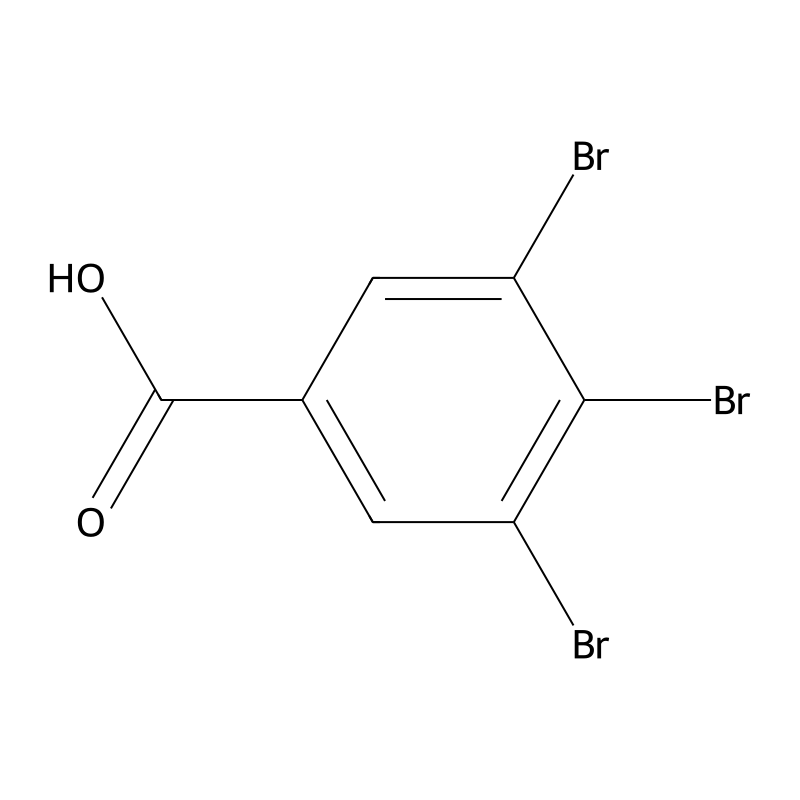

3,4,5-Tribromobenzoic acid is an organic compound characterized by the molecular formula . This compound is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by bromine atoms located at the 3, 4, and 5 positions. The presence of multiple bromine substituents significantly alters its chemical properties and reactivity, making it a valuable compound in various fields of scientific research and industrial applications .

Precursor for Organic Synthesis

The presence of three bromine atoms on the benzene ring makes 3,4,5-Tribromobenzoic acid a potential precursor for further organic synthesis. Bromine atoms can be readily substituted with other functional groups, allowing researchers to create various novel molecules with desired properties [].

Material Science Applications

The aromatic structure and halogenated nature of 3,4,5-Tribromobenzoic acid could be of interest for material science research. Halogenated aromatic compounds can exhibit interesting electronic and physical properties, making them candidates for applications in areas like organic electronics or flame retardants [].

Biological Activity Studies

Some tri-substituted benzoic acids have been shown to possess various biological activities, including antibacterial and antifungal properties []. While research is lacking for 3,4,5-Tribromobenzoic acid specifically, investigations into its potential biological effects could be a promising area of scientific exploration.

- Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide in either aqueous or alcoholic solutions.

- Reduction Reactions: This compound can be reduced to yield less brominated derivatives. Typical reducing agents include zinc in acetic acid or catalytic hydrogenation.

- Oxidation Reactions: It can also undergo oxidation to form higher oxidation state compounds, often involving strong oxidizing agents such as potassium permanganate or chromium trioxide.

The mechanism of action involves the interaction of the bromine atoms with various molecular targets, enabling halogen bonding that influences reactivity in substitution reactions.

Research has indicated that 3,4,5-Tribromobenzoic acid exhibits potential biological activities, particularly in antimicrobial and antifungal applications. Studies have explored its effectiveness against various microorganisms, suggesting that it could serve as a lead compound for developing new antimicrobial agents. Its unique structure may contribute to its interaction with biological systems, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 3,4,5-Tribromobenzoic acid typically involves the bromination of benzoic acid. Key methods include:

- Bromination with Bromine: This method uses bromine in the presence of a catalyst such as iron or iron(III) bromide. The reaction generally occurs in a solvent like acetic acid at temperatures around 50-60°C to ensure complete bromination.

- Industrial Production: In industrial settings, more efficient brominating agents like dibromoisocyanuric acid in concentrated sulfuric acid are employed. This method allows for faster reactions and higher yields compared to traditional methods.

Several compounds share structural similarities with 3,4,5-Tribromobenzoic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 2,4,6-Tribromobenzoic Acid | Bromine at positions 2, 4, and 6 | Different substitution pattern affects reactivity |

| 3,4,5-Trichlorobenzoic Acid | Chlorine substituents instead of bromine | Chlorinated analogue with distinct chemical behavior |

| 3,4,5-Trifluorobenzoic Acid | Fluorine substituents instead of bromine | Fluorinated analogue exhibiting unique electronic properties |

| 2-Bromobenzoic Acid | Single bromine substituent at position 2 | Less complex than tribrominated derivatives |

| 3-Bromobenzoic Acid | Single bromine substituent at position 3 | Similar structure but fewer halogen substitutions |

Uniqueness: The unique arrangement of bromine atoms at the 3, 4, and 5 positions provides distinct chemical properties and reactivity patterns compared to its analogues. This specific positioning allows for unique substitution reactions and influences its biological activity significantly .

Electrophilic Aromatic Bromination Methodologies

Electrophilic aromatic bromination represents the most fundamental approach for synthesizing 3,4,5-tribromobenzoic acid, utilizing the inherent reactivity of aromatic systems toward electrophilic substitution reactions [1]. The mechanism proceeds through a well-established two-step process involving the formation of a positively charged arenium intermediate, followed by deprotonation to restore aromaticity [2] [3].

The most common synthetic route involves the direct bromination of benzoic acid using bromine as the electrophilic reagent in the presence of a suitable catalyst . Iron and iron compounds that form iron bromide under reaction conditions have been identified as the catalysts of choice for this transformation [5]. The reaction typically employs bromine in the presence of iron or iron(III) bromide catalyst, with the reaction occurring in solvents such as acetic acid at temperatures maintained around 50-60°C to ensure complete bromination .

Table 1: Electrophilic Aromatic Bromination Reaction Conditions

| Brominating Agent | Temperature (°C) | Solvent | Catalyst | Typical Yield (%) |

|---|---|---|---|---|

| Bromine (Br₂) with iron catalyst | 50-60 | Acetic acid | Iron or Iron(III) bromide | 85-95 |

| N-Bromosuccinimide (NBS) | 0 to room temperature | Acetonitrile/Dichloromethane | Catalytic HCl | 80-92 |

| Dibromoisocyanuric acid (DBI) | Room temperature | Concentrated sulfuric acid | None required | 70-90 |

| Sodium bromide with household bleach | 0 | Aqueous alcohol | HCl (1M) | 75-85 |

| Pyridinium hydrobromide-perbromide | Room temperature | Ethanol | None required | 70-80 |

Alternative brominating agents have been developed to address specific synthetic challenges and improve reaction efficiency [6] [7]. Dibromoisocyanuric acid has emerged as a particularly powerful brominating agent, demonstrating superior reactivity compared to N-bromosuccinimide and enabling bromination of normally inactive aromatic rings under mild conditions [6] [7]. The reaction with dibromoisocyanuric acid typically proceeds in concentrated sulfuric acid at room temperature, achieving yields of 70% for challenging substrates such as 2,6-dinitrotoluene [6].

N-bromosuccinimide offers another viable approach, particularly when combined with catalytic amounts of acid [8]. This system generates electrophilic bromine species through protonation of the carbonyl group, making bromine more reactive toward nucleophilic attack by the aromatic ring [8]. The reaction proceeds efficiently at low temperatures (0°C to room temperature) in solvents such as acetonitrile, providing excellent regioselectivity [1] [8].

Environmentally conscious approaches have been developed using sodium bromide in combination with household bleach as an oxidizing agent [9]. This water-based method generates bromine in situ and demonstrates remarkable efficiency for activated aromatic compounds, achieving yields of 75-85% under mild reaction conditions [9]. The process operates at 0°C with 1M hydrochloric acid as a catalyst, representing a cost-effective and environmentally safe alternative to traditional bromination methods [9].

The regioselectivity of electrophilic aromatic bromination is governed by the electronic properties of the aromatic substrate and the nature of the electrophilic species [1] [10]. For benzoic acid derivatives, the carboxyl group acts as a meta-directing group due to its electron-withdrawing properties, facilitating bromination at the 3, 4, and 5 positions [1]. The formation of the arenium ion intermediate is typically the rate-determining step, with the stability of this intermediate directly influencing both reaction rate and regioselectivity [1] [2].

Oxidative Functionalization of Tribromobenzaldehyde Precursors

The oxidative transformation of 3,4,5-tribromobenzaldehyde to 3,4,5-tribromobenzoic acid represents a crucial synthetic pathway that exploits the inherent susceptibility of aldehydes to oxidation [11] [12]. This approach offers distinct advantages in terms of regioselectivity, as the tribrominated aldehyde precursor can be prepared with high selectivity through controlled bromination reactions [13] [14].

Potassium permanganate oxidation under alkaline conditions has been established as the most reliable method for this transformation [11] [12]. The reaction mechanism involves the initial decomposition of potassium permanganate to generate atomic oxygen species, which subsequently react with the aldehyde functionality through a free radical pathway [11]. The process typically requires 2 molar equivalents of potassium permanganate per mole of aldehyde substrate, operating at temperatures of 80°C in aqueous sodium hydroxide solution [11].

Table 2: Oxidation Methods for Tribromobenzaldehyde to Tribromobenzoic Acid

| Oxidizing Agent | Reaction Conditions | Yield (%) | Selectivity | Industrial Feasibility |

|---|---|---|---|---|

| Potassium permanganate (alkaline) | 80°C, aqueous NaOH, 3-8 hours | 85-95 | High | Excellent |

| Potassium permanganate (acidic) | Reflux in water, 2-4 hours | 75-85 | Moderate | Good |

| Chromium trioxide | Room temperature, acetone solvent | 70-80 | High | Limited (toxicity) |

| Sodium dichromate | 60-80°C, aqueous sulfuric acid | 80-90 | High | Moderate |

| Ferric nitrate | 80°C, dioxane solvent, 6 hours | 90-95 | Excellent | Good |

The oxidation process benefits significantly from phase transfer catalysis, which facilitates the interaction between the aqueous permanganate solution and the organic aldehyde substrate [11]. The addition of phase transfer catalysts such as quaternary ammonium salts or crown ethers can reduce reaction times from 8 hours to approximately 3 hours while maintaining high yields [11]. This enhancement results from the improved mass transfer between phases, enabling more efficient contact between the oxidizing agent and the substrate [11].

Ferric nitrate has emerged as an alternative oxidizing agent that demonstrates exceptional selectivity for aldehyde oxidation [15]. The mechanism involves the formation of nitrous acid through the reaction of ferric nitrate with water, which subsequently attacks the aldehyde to form benzyl nitrite intermediates [15]. These intermediates decompose at elevated temperatures to yield the corresponding carboxylic acid while regenerating nitric oxide [15]. The process operates efficiently at 80°C in 1,4-dioxane solvent, achieving yields of 90-95% with excellent selectivity [15].

The choice of reaction medium significantly influences both the rate and selectivity of the oxidation process [15] [11]. Polar solvents facilitate the formation of a mutual solution containing both aqueous and organic phases, promoting the formation of reactive intermediates [15]. The pH of the reaction medium also plays a crucial role, with alkaline conditions generally favoring higher yields due to the enhanced stability of the permanganate oxidizing species [11].

Alternative oxidation protocols utilizing chromium-based reagents have been explored, though their industrial application is limited by toxicity concerns [11]. Sodium dichromate in aqueous sulfuric acid provides good yields (80-90%) and high selectivity, operating at moderate temperatures of 60-80°C [11]. However, the environmental and safety considerations associated with chromium compounds restrict their widespread adoption in industrial processes [11].

Industrial-Scale Production Techniques and Yield Optimization

Industrial-scale production of 3,4,5-tribromobenzoic acid requires careful optimization of reaction parameters to achieve maximum efficiency while maintaining product quality and cost-effectiveness [5] [16]. The scaling process involves complex considerations of heat transfer, mass transfer, and reaction kinetics that differ significantly from laboratory-scale operations [16].

Temperature control represents a critical factor in industrial bromination processes, with minimum temperatures of 35°C required for effective perbromination reactions [5]. The reaction medium must be maintained at elevated temperatures throughout the addition of aromatic substrates and maintained at reflux conditions after addition completion [5]. Industrial reactors typically operate within the range of 35-80°C, with the specific temperature chosen based on the reactivity of the substrate and the desired product distribution [5].

Table 3: Industrial-Scale Production Parameters for Tribromobenzoic Acid

| Parameter | Optimized Range | Critical Factor |

|---|---|---|

| Reaction Temperature | 35-80°C | Minimum 35°C for perbromination |

| Pressure | 1-4 bar | Prevents bromine volatilization |

| Catalyst Loading | 0.1-10 wt% (based on substrate) | Iron compounds preferred |

| Bromine Excess | 75-400% | Ensures complete conversion |

| Residence Time | 20-60 minutes | Allows reaction completion |

| Space-Time Yield | 50-82 kg/L·h | Productivity optimization |

| Typical Production Rate | 1-4 kg/h | Scale-dependent |

Catalyst selection and loading optimization play pivotal roles in industrial bromination processes [5] [17]. Iron powder has been identified as the catalyst of choice, providing the highest yields of perbrominated products with excellent assay values [5]. The catalyst remains active throughout the entire bromination period, making it particularly suitable for continuous operation [5]. Ferric bromide offers faster initial bromination rates but may result in products with slightly lower assay values [5].

Table 4: Catalyst Comparison for Aromatic Bromination

| Catalyst | Activity Level | Product Purity | Catalyst Stability | Cost Effectiveness | Industrial Preference |

|---|---|---|---|---|---|

| Iron powder | High | Excellent | Excellent | Excellent | High |

| Iron(III) bromide | Very High | Good | Good | Good | High |

| Iron(III) chloride | Moderate | Good (trace Cl) | Good | Good | Moderate |

| Aluminum chloride | Moderate | Good | Poor (deactivates) | Moderate | Low |

| No catalyst (DBI) | High | Excellent | N/A | Poor | Moderate |

The optimization of bromine excess is essential for achieving complete conversion while minimizing waste and production costs [5]. Industrial processes typically employ bromine excess ranging from 75% to 400%, with the specific amount determined by the reactivity of the substrate and the desired reaction rate [5]. Excessive bromine loading can lead to over-bromination and the formation of unwanted byproducts, while insufficient bromine results in incomplete conversion [5].

Continuous flow photochemical processes have demonstrated significant potential for industrial-scale bromination reactions [16]. These systems offer improved heat and mass transfer characteristics, enabling precise control of reaction conditions and enhanced safety profiles [16]. A pilot-scale continuous photochemical bromination process achieved productivity rates of 4.1 kg/h with space-time yields of 82 kg/L·h, representing a 14-fold scale-up from laboratory conditions [16].

Pressure optimization in industrial reactors serves multiple functions, including prevention of bromine volatilization and enhancement of reaction rates [16]. Applied back pressure of 1-4 bar has been shown to influence reaction outcomes, particularly at higher temperatures and bromine loadings [16]. The pressure effect becomes more pronounced when higher bromine concentrations are employed at elevated temperatures, suggesting complex interactions between pressure, temperature, and reagent concentration [16].

The implementation of comprehensive risk assessment and safety protocols is fundamental to industrial-scale bromination operations [16]. These protocols include detailed startup and shutdown procedures, emergency response plans, and continuous monitoring systems for temperature, pressure, and reagent flow rates [16]. The highly exothermic nature of bromination reactions necessitates robust heat removal systems and precise temperature control to prevent thermal runaway conditions [16].

Process intensification through optimized reactor design and operation has enabled significant improvements in productivity and efficiency [16]. Mixed reactor setups with continuous charging of reactants and continuous product removal have been successfully implemented for industrial bromination processes [18]. These systems maintain steady-state conditions while providing excellent heat and mass transfer characteristics [18].